4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is an aniline derivative that is widely used in scientific research and lab experiments. It is a colorless, volatile liquid that is easily soluble in water and alcohol. The compound has a molecular weight of 163.17 g/mol and a melting point of -15.2 °C. This compound is also known by its common name, 4-DMAE-3-F, and is a member of the class of chemicals known as “aromatic amines”.
Scientific Research Applications
Synthesis Methods and Intermediate Applications
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline serves as a key intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry. A study demonstrated a rapid synthetic method for producing this compound from commercially available 4-fluoro-2methoxy-5nitroaniline, involving acylation, nucleophilic substitution, and reduction steps with a total yield of 81% (Bingbing Zhao et al., 2017).
Photochemical Applications
Research into photoheterolysis of haloanilines, including 4-fluoroaniline derivatives, in the presence of various aromatics and alkenes has shown potential for the smooth synthesis of aryl- and alkylanilines. This process involves irradiation-induced heterolytic dehalogenation, leading to the formation of diverse compounds depending on the reactants used, demonstrating the versatility of fluoroaniline derivatives in photochemical reactions (M. Fagnoni et al., 1999).
Imaging and Sensing Applications
A significant application of derivatives of this compound is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives synthesized using this chemical framework have shown high affinity for Aβ(1-42) aggregates and demonstrated significant potential in imaging Aβ plaques in the brain, offering insights into the diagnosis and understanding of Alzheimer's disease progression (M. Cui et al., 2012).
Fluorescent Molecular Probes
The compound's derivatives have been explored as fluorescent molecular probes due to their solvatochromic properties, which are highly sensitive to changes in the local solvent environment. This application is particularly useful in developing sensitive probes for studying various biological events and processes, demonstrating the compound's utility in biochemical research (Z. Diwu et al., 1997).
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various pharmaceuticals and bioactive compounds . Therefore, its targets can vary depending on the final compound it is used to synthesize.
Mode of Action
The mode of action of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is also dependent on the final compound it is used to synthesize. It is often used in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound can act as a nucleophile, donating electrons to form new bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound is stored at a temperature of 4°C to maintain its stability .
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIARDFDSUERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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